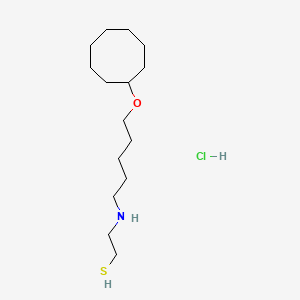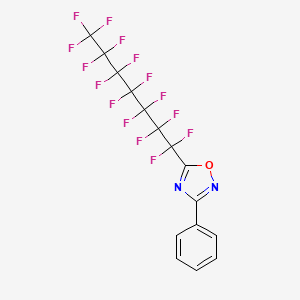
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride is a chemical compound with the molecular formula C15H31ClNOS. It is known for its unique structure, which includes a cyclooctyl group and an ethanethiol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride typically involves the reaction of ethanethiol with 2-((5-cyclooctyloxypentyl)amino)-. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides or sulfoxides, while reduction reactions may produce thiols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving sulfur-containing biomolecules and their interactions with other biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride involves its interaction with various molecular targets and pathways. The ethanethiol group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride shares similarities with other sulfur-containing compounds such as thiols, disulfides, and sulfoxides.
- Compounds like 2-mercaptoethanol and dithiothreitol also contain thiol groups and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its unique structure, which includes a cyclooctyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications that require unique sulfur-containing compounds.
Propiedades
Número CAS |
22498-15-3 |
|---|---|
Fórmula molecular |
C15H32ClNOS |
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
2-(5-cyclooctyloxypentylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C15H31NOS.ClH/c18-14-12-16-11-7-4-8-13-17-15-9-5-2-1-3-6-10-15;/h15-16,18H,1-14H2;1H |
Clave InChI |
JSFKTYHHBGKFTI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)OCCCCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)






![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)

![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)

